molecular formula C11H14O4 B13073075 3-Hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid

3-Hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B13073075
M. Wt: 210.23 g/mol
InChI Key: YNFBEQICUMUBDQ-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid is a phenolic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a hydroxy group, a methoxyphenyl group, and a methylpropanoic acid moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid typically involves the hydroxylation of 3-(4-methoxyphenyl)-2-methylpropanoic acid. This can be achieved through various methods, including catalytic hydroxylation using transition metal catalysts or enzymatic hydroxylation using specific enzymes. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-(4-methoxyphenyl)-2-methylpropanoic acid.

    Reduction: Formation of 3-hydroxy-3-(4-methoxyphenyl)-2-methylpropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties and effects on cellular metabolism.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of functional materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxycinnamic acid: A hydroxycinnamic acid derivative with similar antioxidant properties.

    3-(4-Hydroxy-3-methoxyphenyl)propionic acid: A phenolic acid with comparable biological activities.

Uniqueness

3-Hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

3-hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H14O4/c1-7(11(13)14)10(12)8-3-5-9(15-2)6-4-8/h3-7,10,12H,1-2H3,(H,13,14)

InChI Key

YNFBEQICUMUBDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC)O)C(=O)O

Origin of Product

United States

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